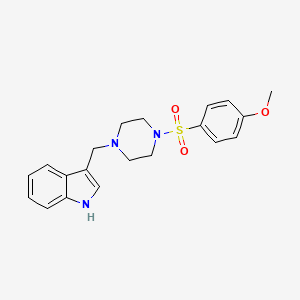

3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole

CAS No.:

Cat. No.: VC8527347

Molecular Formula: C20H23N3O3S

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23N3O3S |

|---|---|

| Molecular Weight | 385.5 g/mol |

| IUPAC Name | 3-[[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole |

| Standard InChI | InChI=1S/C20H23N3O3S/c1-26-17-6-8-18(9-7-17)27(24,25)23-12-10-22(11-13-23)15-16-14-21-20-5-3-2-4-19(16)20/h2-9,14,21H,10-13,15H2,1H3 |

| Standard InChI Key | XEMBFAUMYFIIJN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 |

| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components: an indole scaffold, a piperazine ring, and a 4-methoxyphenylsulfonyl group. The indole nucleus, a bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, serves as a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules . At the 3-position of the indole, a methylene bridge (-CH-) connects to the piperazine ring, a six-membered diamine heterocycle known for enhancing solubility and enabling hydrogen bonding. The piperazine is further substituted at the 4-position with a sulfonyl group (-SO-) linked to a 4-methoxyphenyl moiety, introducing electron-withdrawing and hydrophobic characteristics .

Spectroscopic and Physical Properties

Characterization via nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the indole protons (δ 6.8–7.6 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and the methoxy group (δ 3.8 ppm). Infrared (IR) spectroscopy confirms the presence of sulfonyl (S=O stretching at ~1350 cm) and N-H indole (~3400 cm) functionalities. The compound’s solubility profile is influenced by the polar sulfonyl and piperazine groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in aqueous media.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.5 g/mol |

| Solubility | DMSO > Methanol > Water |

| Key Functional Groups | Indole, Piperazine, Sulfonyl |

Synthesis and Characterization

Synthetic Pathways

The synthesis typically begins with the functionalization of 1H-indole at the 3-position. A common approach involves:

-

Indole Bromoacetylation: Treatment of 1H-indole with bromoacetyl chloride in the presence of a Grignard reagent (e.g., methyl magnesium bromide) yields 3-bromoacetylindole intermediates .

-

Piperazine Coupling: The bromoacetyl group undergoes nucleophilic substitution with piperazine, facilitated by bases like triethylamine in tetrahydrofuran (THF).

-

Sulfonylation: The piperazine nitrogen is sulfonylated using 4-methoxybenzenesulfonyl chloride under inert conditions, completing the assembly .

Optimization and Yield

Reaction parameters critically influence yields. For instance, maintaining temperatures below 0°C during sulfonylation minimizes side reactions, achieving ~65% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, as verified by high-performance liquid chromatography (HPLC).

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Comparing this compound to PubChem CID 16021204 (a 2-methylindoline derivative) highlights the impact of indole vs. indoline cores. The aromatic indole system enhances π-π stacking with aromatic residues in target proteins, whereas saturated indoline analogues may exhibit improved metabolic stability .

Table 2: Structural and Pharmacological Comparison

Applications in Medicinal Chemistry

Lead Optimization Strategies

Modifications at the indole 5-position (e.g., introducing methoxy or fluoro groups) could enhance binding affinity, as demonstrated in related 5-HT ligands . Additionally, replacing the methoxy group with electron-withdrawing substituents (e.g., nitro) may alter electronic properties and bioavailability .

In Silico Modeling

Molecular dynamics simulations predict that the compound’s flexibility allows adaptation to receptor conformations, a trait advantageous for targeting allosteric sites . Further computational studies could guide the design of dual-acting ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume